

Application Note: Thermal Analysis of Poly(heptadecyl acrylate)

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Compound of Interest

Compound Name: *Heptadecyl acrylate*

Cat. No.: *B13791135*

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Introduction

Poly(**heptadecyl acrylate**) is a polymer with a long alkyl side chain, which imparts unique thermal properties making it suitable for various applications, including as a phase change material (PCM) for thermal energy storage, a component in lubricants, and in the formulation of various specialty polymers. Understanding its thermal behavior is crucial for its application and processing. This document provides a detailed overview of the thermal analysis of poly(**heptadecyl acrylate**) using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Thermal Properties

The key thermal properties of poly(**heptadecyl acrylate**) include its glass transition temperature (T_g), melting temperature (T_m), and decomposition temperature (T_d). These properties dictate the material's operational temperature range and thermal stability. Due to the limited direct data available for poly(**heptadecyl acrylate**), data for the structurally similar poly(hexadecyl acrylate) is also referenced to provide a comprehensive understanding.

Data Presentation

The quantitative thermal analysis data for poly(**heptadecyl acrylate**) and its close analogue, poly(hexadecyl acrylate), are summarized in the tables below.

Table 1: Glass Transition (T_g) and Melting (T_m) Temperatures

Thermal Property	Poly(heptadecyl acrylate)	Poly(hexadecyl acrylate)
Glass Transition Temperature (Tg)	-72 °C[1]	35 °C[2][3]
Melting Temperature (Tm)	Not specified	32 - 35 °C[3]

Note: The reported Tg for poly(**heptadecyl acrylate**) appears unusually low and may be an outlier or specific to a particular formulation; the value for poly(hexadecyl acrylate) is likely more representative for a high molecular weight polymer.

Table 2: Thermal Decomposition Data

Thermal Property	Value	Notes
Decomposition Temperature (Td)	> 270 °C[3][4]	This value is for a shape-stabilized phase change material containing poly(hexadecyl acrylate) and indicates high thermal stability.

Experimental Protocols

Detailed methodologies for conducting DSC and TGA experiments are provided below. These protocols are designed to be adaptable for various instruments.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of poly(**heptadecyl acrylate**).

Instrumentation: A standard differential scanning calorimeter.

Procedure:

- **Sample Preparation:** Accurately weigh 5-10 mg of the poly(**heptadecyl acrylate**) sample into a standard aluminum DSC pan.

- Instrument Setup:
 - Place the sample pan and an empty reference pan into the DSC cell.
 - Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidation.[5][6]
- Thermal Program:
 - Heating Scan 1 (erase thermal history): Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 100 °C) at a heating rate of 10 °C/min. This step is to erase any prior thermal history of the polymer.
 - Cooling Scan: Cool the sample to a low temperature (e.g., -90 °C) at a controlled cooling rate of 10 °C/min.
 - Heating Scan 2 (data collection): Heat the sample from the low temperature to a temperature above its melting point (e.g., 100 °C) at a heating rate of 10 °C/min.[6] The data from this second heating scan is typically used for analysis.
- Data Analysis:
 - The glass transition (Tg) is observed as a step change in the heat flow curve.
 - The melting temperature (Tm) is identified as the peak of the endothermic melting transition.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition temperature (Td) of poly(**heptadecyl acrylate**).

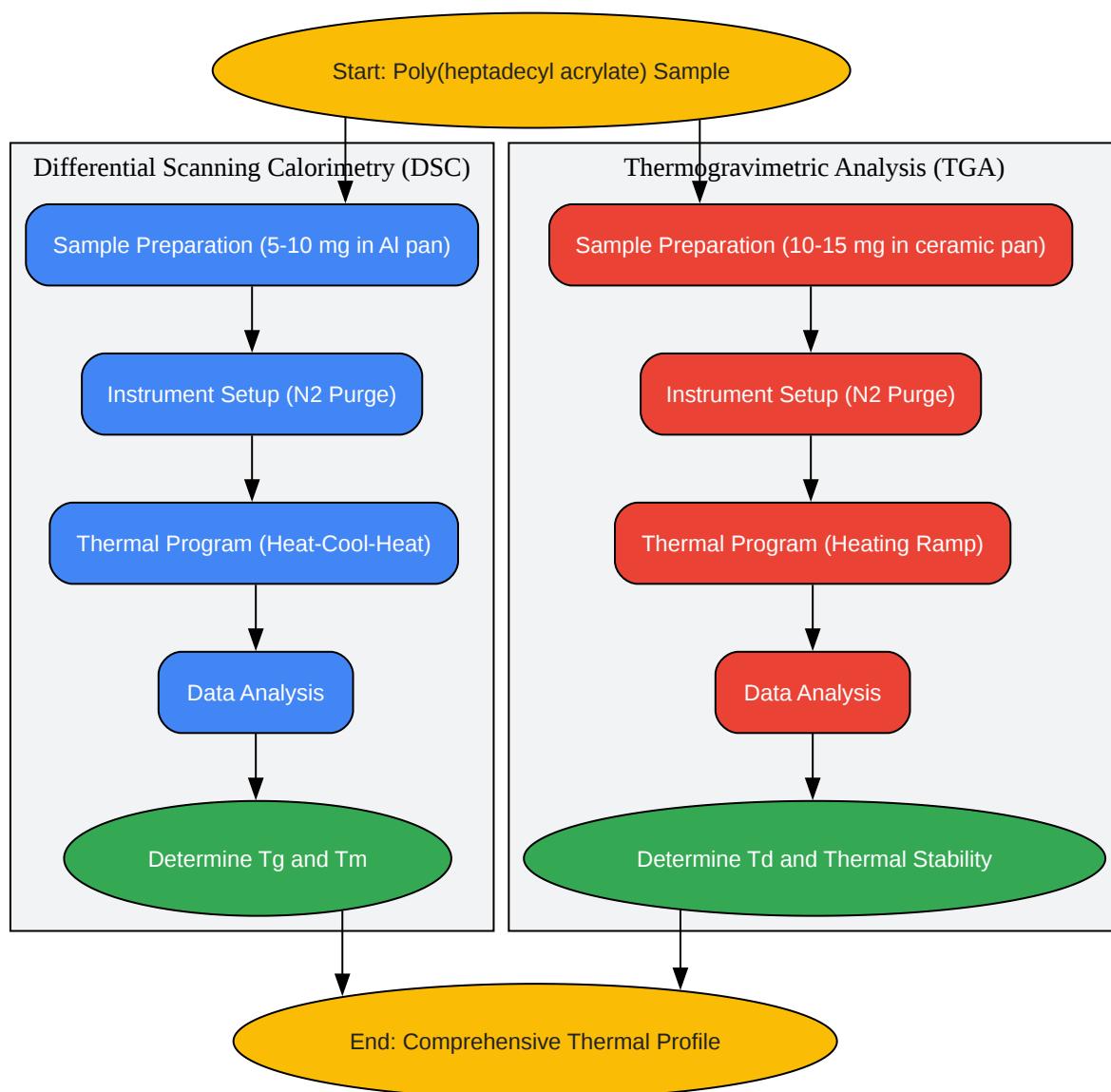
Instrumentation: A standard thermogravimetric analyzer.

Procedure:

- Sample Preparation: Accurately weigh 10-15 mg of the poly(**heptadecyl acrylate**) sample into a TGA pan (ceramic or platinum).

- Instrument Setup:
 - Place the sample pan in the TGA furnace.
 - Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to provide an inert atmosphere.
- Thermal Program:
 - Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min or 20 °C/min.[\[7\]](#)
- Data Analysis:
 - The TGA curve plots the percentage of weight loss as a function of temperature.
 - The onset of decomposition is determined from the temperature at which significant weight loss begins. The decomposition temperature (T_d) can be reported as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs or as the peak of the derivative of the TGA curve (DTG).

Mandatory Visualization

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Caption: Experimental workflow for thermal analysis.

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